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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)butan-1-ol

CAS No.: 13856-86-5

Cat. No.: B183507 Get Quote

Chemical Identity, Synthetic Pathways, and Biocatalytic Resolution Strategies

Executive Summary
1-(4-Chlorophenyl)butan-1-ol (CAS: 13856-86-5) represents a critical class of chiral benzylic

alcohols utilized as versatile synthons in the development of pharmaceutical intermediates and

agrochemicals.[1] Structurally characterized by a 4-chlorophenyl moiety attached to a butyl

chain carrying a hydroxyl group at the benzylic position, this compound serves as a precursor

for antihistamines, antifungal agents, and antitussive analogs.

This technical guide provides a rigorous analysis of its physicochemical properties,

comparative synthetic methodologies (chemocatalytic vs. biocatalytic), and analytical

characterization. Special emphasis is placed on enantioselective synthesis and enzymatic

kinetic resolution, addressing the industry's demand for optically pure intermediates.

Physicochemical Profile
The lipophilicity and steric bulk of the chlorophenyl group significantly influence the compound's

behavior in biological systems and reaction media. The following data consolidates key

physical parameters.
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Property Value / Description

IUPAC Name 1-(4-Chlorophenyl)butan-1-ol

CAS Number 13856-86-5

Molecular Formula C₁₀H₁₃ClO

Molecular Weight 184.66 g/mol

Physical State Viscous colorless to pale yellow liquid

LogP (Predicted) ~2.9

H-Bond Donors 1

H-Bond Acceptors 1

Chirality
Contains 1 stereocenter (C1); exists as (R) and

(S) enantiomers

Solubility
Soluble in DCM, EtOAc, MeOH; sparingly

soluble in water

Synthetic Architectures & Mechanistic Causality
Researchers typically employ two primary strategies for synthesis: the non-selective Grignard

addition (for racemic standards) and Asymmetric Transfer Hydrogenation (ATH) for enantiopure

applications.[2]

Route A: Grignard Addition (Racemic Synthesis)
Objective: Rapid generation of racemic material for analytical standards or non-chiral

applications.[2]

Protocol:

Reagent Preparation: Generate n-propylmagnesium bromide in situ by treating 1-

bromopropane with magnesium turnings in anhydrous diethyl ether or THF under N₂

atmosphere. Iodine crystals may be used to initiate the reaction.[2]
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Nucleophilic Addition: Cool the Grignard solution to 0°C. Add 4-chlorobenzaldehyde

dropwise. The electron-withdrawing chlorine atom on the aldehyde actually enhances the

electrophilicity of the carbonyl carbon, facilitating attack.

Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and

concentrate.[2]

Causality: The choice of n-propylmagnesium bromide over propyllithium is deliberate; Grignard

reagents are less basic and tolerate the aryl chloride moiety better, minimizing the risk of

benzyne formation or lithium-halogen exchange side reactions.

Route B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Stereoselective synthesis of (R)- or (S)-1-(4-chlorophenyl)butan-1-ol.[2]

Mechanism: This route utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand

(e.g., TsDPEN).[2] The reaction proceeds via a metal-ligand bifunctional mechanism where the

hydride is transferred from the Ru-H and the proton from the amine NH to the ketone

simultaneously.

Protocol:

Substrate: 1-(4-Chlorophenyl)butan-1-one (CAS 4981-63-9).[2][3]

Catalyst System: [Ru(p-cymene)Cl₂]₂ with (S,S)-TsDPEN.

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[2]

Conditions: Stir at 28°C in DCM for 12–24 hours.

Validation: The (S,S)-ligand typically yields the (S)-alcohol. Enantiomeric excess (ee) is

monitored via Chiral HPLC (e.g., Chiralcel OD-H column).[2]

Comparative Workflow Visualization
The following diagram contrasts the direct Grignard route with the enantioselective ATH route.
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Figure 1: Comparative synthetic pathways.[2] Route A (top) yields racemic product; Route B

(bottom) yields high-value enantiopure alcohol.

Biocatalytic Kinetic Resolution
For laboratories without access to expensive Ru-catalysts, enzymatic kinetic resolution (EKR)

offers a "green" alternative to separate enantiomers from the racemic Grignard product.

Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) show high enantioselectivity for

the acylation of secondary alcohols. The enzyme will typically acetylate the (R)-enantiomer

much faster than the (S)-enantiomer (E-value > 100), leaving the (S)-alcohol unreacted.

Step-by-Step Protocol:

Reaction Mix: Dissolve 1.0 g of racemic 1-(4-chlorophenyl)butan-1-ol in dry hexane or

MTBE (Methyl tert-butyl ether).

Acyl Donor: Add 3 equivalents of Vinyl Acetate. Vinyl acetate is chosen because the

byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium

forward (irreversible transesterification).
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Catalyst: Add immobilized CAL-B (e.g., Novozym 435, 20 mg/mmol substrate).[2]

Incubation: Shake at 30°C, 200 rpm.

Monitoring: Stop reaction at 50% conversion (theoretical maximum yield for resolution).

Separation: Filter the enzyme. Separate the (S)-alcohol from the (R)-acetate via column

chromatography (Silica gel; Hexane:EtOAc gradient).
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Figure 2: Lipase-mediated kinetic resolution workflow utilizing irreversible transesterification.

Analytical Characterization
Validation of the synthesized compound requires specific spectroscopic confirmation.[2]

Nuclear Magnetic Resonance (NMR)
Predicted shifts in CDCl₃ (400 MHz).

¹H NMR:

δ 7.25–7.35 (m, 4H): Aromatic protons (AA'BB' system characteristic of p-substituted

benzenes).[2]
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δ 4.65 (t, J=6.5 Hz, 1H): Benzylic methine (-CH-OH).[2] The triplet splitting arises from

coupling with the adjacent methylene group.[2]

δ 1.60–1.80 (m, 2H): Methylene protons at C2 position.[2]

δ 1.30–1.45 (m, 2H): Methylene protons at C3 position.[2]

δ 0.92 (t, J=7.3 Hz, 3H): Terminal methyl group.[2]

δ 2.10 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).[2]

Chiral HPLC
To determine Enantiomeric Excess (ee):

Column: Chiralcel OD-H or AD-H (Daicel).[2]

Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).[2]

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 220 nm (absorption of the chlorobenzene chromophore).[2]

Expectation: The (S) and (R) enantiomers will display distinct retention times.[2] Baseline

separation is critical for accurate ee calculation.[2]

Safety & Handling
GHS Classification: Warning.[2]

Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

Handling: Benzylic alcohols can be prone to acid-catalyzed dehydration.[2] Avoid storing with

strong Lewis acids.[2]

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation

to the ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. GSRS [gsrs.ncats.nih.gov]

2. 1-(4-Chlorophenyl)butan-1-ol | C10H13ClO | CID 117166 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 1-(4-CHLOROPHENYL)BUTAN-1-ONE | CAS 4981-63-9 [matrix-fine-chemicals.com]

4. 4-Chloro-1-butanol [webbook.nist.gov]

5. may.chem.uh.edu [may.chem.uh.edu]

6. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric
hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Whitepaper: 1-(4-Chlorophenyl)butan-1-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183507#1-4-chlorophenyl-butan-1-ol-chemical-
properties]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://www.benchchem.com/product/b183507?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://webbook.nist.gov/cgi/cbook.cgi?ID=C928518&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4981639
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://pubchem.ncbi.nlm.nih.gov/compound/117166
http://may.chem.uh.edu/teach-files/Enantioselective%20Hydrogenations.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9512809/
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://www.benchchem.com/product/b183507?utm_src=pdf-custom-synthesis
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCZ7LND9NJ
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://pubchem.ncbi.nlm.nih.gov/compound/117166
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm4981639
https://webbook.nist.gov/cgi/cbook.cgi?ID=C928518&Mask=200
http://may.chem.uh.edu/teach-files/Enantioselective%20Hydrogenations.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9512809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9512809/
https://www.benchchem.com/product/b183507#1-4-chlorophenyl-butan-1-ol-chemical-properties
https://www.benchchem.com/product/b183507#1-4-chlorophenyl-butan-1-ol-chemical-properties
https://www.benchchem.com/product/b183507#1-4-chlorophenyl-butan-1-ol-chemical-properties
https://www.benchchem.com/product/b183507#1-4-chlorophenyl-butan-1-ol-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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